N3-Methylation Drastically Reduces Substrate Efficiency for Pyrimidine Nucleoside Phosphorylase Compared to 5-Methyluridine
In contrast to 5-methyluridine (m5U), which is a proficient substrate for pyrimidine ribonucleoside phosphorylase, 3-methyluridine (m3U) is a very poor substrate for the same enzyme [1]. This difference is attributed to conformational constraints induced by the N3-methyl group, which prevents the nucleoside from adopting the syn conformation required for enzymatic phosphorolysis [1]. This property makes N3-Methyl-5-methyluridine a valuable tool for probing enzyme active site geometry and for designing nucleoside analogs with altered metabolic stability.
| Evidence Dimension | Substrate Efficiency (Relative Phosphorolysis Rate) |
|---|---|
| Target Compound Data | Very poor substrate (significantly reduced activity) |
| Comparator Or Baseline | 5-methyluridine (Proficient substrate); 6-methyluridine (Effective substrate) |
| Quantified Difference | 3-methyluridine exhibits drastically reduced phosphorolysis compared to 5-methyluridine; no quantitative rate constant provided in the abstract, described as 'very poor'. |
| Conditions | In vitro enzyme assay using pyrimidine ribonucleoside phosphorylase from Salmonella typhimurium. |
Why This Matters
For researchers investigating nucleoside metabolism or developing antimetabolites, this data confirms that N3-methylation confers resistance to phosphorolytic cleavage, a key determinant of intracellular half-life and potential therapeutic efficacy.
- [1] Davies, D. B., et al. (1982). Pyrimidine ribonucleoside phosphorylase activity vs 5- and/or 6-substituted uracil and uridine analogues, including conformational aspects. Biochemical Pharmacology, 31(6), 1097–1102. View Source
